N-(1-(Benzo[d]thiazol-2-yl)pyridin-4(1H)-ylidene)-N-methylmethanaminium chloride
Description
Properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-N,N-dimethylpyridin-1-ium-4-amine;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N3S.ClH/c1-16(2)11-7-9-17(10-8-11)14-15-12-5-3-4-6-13(12)18-14;/h3-10H,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWQQYDDTMSMWIO-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=[N+](C=C1)C2=NC3=CC=CC=C3S2.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(Benzo[d]thiazol-2-yl)pyridin-4(1H)-ylidene)-N-methylmethanaminium chloride typically involves multiple steps. One common method includes the reaction of benzo[d]thiazole derivatives with pyridine-based intermediates under specific conditions. For instance, the synthesis might involve:
Diazo-coupling: This step involves the formation of a diazonium salt from an aromatic amine, which then couples with a benzo[d]thiazole derivative.
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with an active methylene compound in the presence of a base.
Biginelli Reaction: This multi-component reaction involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-(1-(Benzo[d]thiazol-2-yl)pyridin-4(1H)-ylidene)-N-methylmethanaminium chloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
Anticonvulsant Activity
Recent studies have indicated that derivatives of thiazole and pyridine possess significant anticonvulsant properties. For instance, pyridine-substituted thiazole hybrids have been synthesized and evaluated for their anticonvulsant activity. One particular analogue demonstrated a median effective dose (ED50) of 18.4 mg/kg, showcasing the potential of these compounds in treating epilepsy . The structural modifications in these compounds, including the incorporation of the benzo[d]thiazole moiety, enhance their pharmacological efficacy.
Anticancer Properties
The benzo[d]thiazole moiety is known for its anticancer properties. Studies have shown that compounds with this structure can inhibit cancer cell proliferation. For example, a study highlighted a series of benzo[d]thiazole derivatives that exhibited cytotoxic effects against various cancer cell lines, indicating their potential as chemotherapeutic agents . The ability to modify these compounds further enhances their selectivity and potency against specific cancer types.
Photophysical Properties
The compound's unique electronic structure allows it to be explored as a photosensitizer in photodynamic therapy (PDT). The planar structure formed by the conjugated system of the molecule facilitates efficient energy transfer processes, making it suitable for applications in phototherapy . The aggregation-induced emission (AIE) characteristics observed in similar compounds suggest that modifications could lead to enhanced luminescent properties, beneficial for imaging applications.
Crystal Engineering
The crystal structure analysis of similar thiazole derivatives has revealed insights into molecular packing and stability . Understanding these properties is crucial for developing solid-state devices and improving the performance of organic electronic materials. The intermolecular interactions within the crystal lattice can be fine-tuned by modifying substituents on the benzo[d]thiazole ring, leading to materials with tailored properties.
Synthesis and Characterization
A recent study detailed the synthesis of a series of thiazole-pyridine derivatives, including N-(1-(benzo[d]thiazol-2-yl)pyridin-4(1H)-ylidene)-N-methylmethanaminium chloride. The characterization was performed using techniques such as FTIR, NMR, and mass spectrometry to confirm the structure and purity of the synthesized compounds .
Biological Evaluation
In vivo studies have been conducted to assess the biological activity of these compounds. For instance, compounds derived from thiazole exhibited protective effects in animal models subjected to induced seizures, demonstrating their potential therapeutic applications . These findings underscore the importance of further exploring these compounds for clinical use.
Mechanism of Action
The mechanism of action of N-(1-(Benzo[d]thiazol-2-yl)pyridin-4(1H)-ylidene)-N-methylmethanaminium chloride involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Structural Features
The compound shares core motifs with several benzothiazole derivatives, but key differences in substituents and heterocyclic systems influence its behavior:
Key Observations :
- Unlike neutral benzothiazole-isoquinoline or thiazole derivatives, its cationic nature enhances solubility in aqueous media, similar to benzenemethanaminium salts.
Key Observations :
- The target compound’s synthesis may require quaternization of a pyridine precursor, contrasting with nucleophilic substitution in 4a-4p or cyclization in 2a–k.
- High-yield routes (e.g., 70–90% for 2a–k) suggest efficient methodologies for benzothiazole derivatives, which could inform optimization for the target compound.
Physicochemical Properties
Limited data exist for the target compound, but inferences can be drawn from analogs:
Key Observations :
Inferences for Target Compound :
- The pyridinium ylidene system may enhance DNA intercalation or protein binding, analogous to isoquinoline derivatives.
Biological Activity
N-(1-(Benzo[d]thiazol-2-yl)pyridin-4(1H)-ylidene)-N-methylmethanaminium chloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes a benzo[d]thiazole moiety linked to a pyridine ring through a ylidene group. This unique arrangement is believed to contribute to its biological properties.
Research indicates that compounds containing benzo[d]thiazole and pyridine derivatives exhibit various biological activities, including:
- Antimicrobial Activity : Compounds similar to this compound have shown significant antimicrobial effects against various bacterial strains.
- Anticancer Properties : Studies suggest that such compounds may induce apoptosis in cancer cells, potentially through the activation of apoptotic pathways or by targeting specific cellular mechanisms involved in cancer progression.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, disrupting metabolic pathways crucial for pathogen survival or cancer cell proliferation.
Biological Activity Data
A summary of the biological activity data for this compound is presented in the following table:
| Biological Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis | |
| Enzyme inhibition | Disruption of metabolic pathways |
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- Antimicrobial Study : A study demonstrated that derivatives with similar structures exhibited potent activity against multi-drug resistant strains of bacteria. The mechanism was attributed to their ability to disrupt bacterial cell membranes and inhibit essential enzymatic functions .
- Cancer Research : In vitro studies showed that compounds with benzo[d]thiazole and pyridine frameworks could significantly reduce the viability of various cancer cell lines. The proposed mechanism involved the activation of caspase pathways leading to programmed cell death .
- Enzyme Targeting : Research indicated that these compounds could effectively inhibit specific kinases involved in cancer signaling pathways, thereby preventing tumor growth and metastasis .
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing this compound?
The synthesis typically involves multi-step organic reactions , emphasizing heterocyclization and controlled reagent addition. Key steps include:
- Heterocyclization of precursor thioureas with α-bromoacetone (generated in situ using bromine in dry acetone and triethylamine) to form the thiazole-pyridine scaffold .
- Temperature and solvent optimization (e.g., reflux in DMF at 80°C) to enhance yield and purity .
- Post-synthetic purification via recrystallization or column chromatography .
Critical controls : Reaction time, pH adjustment during precipitation, and inert atmospheres to prevent side reactions .
Basic: Which analytical techniques are essential for structural validation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : For confirming proton/carbon environments and substituent positioning .
- High-Performance Liquid Chromatography (HPLC) : To quantify purity (>95% often required for biological assays) .
- Fourier Transform Infrared (FTIR) Spectroscopy : Identifies functional groups (e.g., C=S, C=N stretches) .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
Basic: What structural features dictate its reactivity and biological interactions?
- Benzo[d]thiazole core : Enhances π-π stacking with biological targets (e.g., kinase active sites) .
- Pyridinium moiety : Increases solubility and cationic charge, influencing electrostatic interactions .
- N-methylmethanaminium group : Modulates steric hindrance and metabolic stability .
Example : Substitution at the pyridine nitrogen alters binding affinity in kinase inhibition assays .
Advanced: How can reaction conditions be optimized to address low yields in large-scale synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Catalyst screening : Triethylamine or DBU enhances nucleophilic substitution rates .
- Temperature gradients : Stepwise heating (e.g., 60°C → 80°C) minimizes decomposition .
Data-driven approach : Design-of-Experiment (DoE) models to correlate variables (e.g., solvent polarity, reaction time) with yield .
Advanced: How to resolve contradictions in reported biological activity across studies?
- Comparative SAR analysis : Evaluate structural analogs (Table 1) to isolate activity determinants .
- Standardized assays : Use identical cell lines (e.g., HepG2 for anticancer studies) and controls to reduce variability .
- Metabolite profiling : Assess if divergent activities arise from differential metabolic activation .
Table 1 : Structural analogs and activity trends
| Compound Modifications | Observed Activity | Key Difference |
|---|---|---|
| Chlorine substitution on benzene | Enhanced antimicrobial | Electronegativity increase |
| Urea vs. amide linker | Reduced kinase inhibition | Hydrogen-bonding capacity |
Advanced: What computational strategies predict binding modes with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., CDK1/GSK3β) .
- MD simulations : Assess stability of ligand-target complexes (≥100 ns trajectories) under physiological conditions .
- QSAR modeling : Relate electronic parameters (e.g., HOMO-LUMO gaps) to inhibitory potency .
Advanced: How to address discrepancies in spectroscopic data between synthesized batches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
